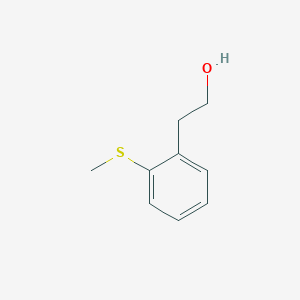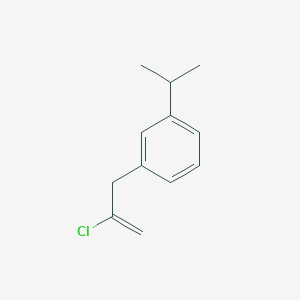
2-Chloro-3-(3-iso-propylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3-iso-propylphenyl)-1-propene is an organic compound with a unique structure that includes a chloro group, an iso-propylphenyl group, and a propene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene typically involves the reaction of 3-iso-propylphenyl magnesium bromide with 2-chloro-1-propene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to a series of purification steps, including distillation and recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(3-iso-propylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide, and reducing agents like hydrogen gas with a palladium catalyst, are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(3-iso-propylphenyl)-1-propene, 2-amino-3-(3-iso-propylphenyl)-1-propene, and 2-thio-3-(3-iso-propylphenyl)-1-propene.
Addition Reactions: Products include 2,3-dichloro-3-(3-iso-propylphenyl)propane, 2,3-dibromo-3-(3-iso-propylphenyl)propane, and 3-(3-iso-propylphenyl)propane.
Oxidation and Reduction Reactions: Products include 2-chloro-3-(3-iso-propylphenyl)epoxide and 2-chloro-3-(3-iso-propylphenyl)propane.
科学的研究の応用
2-Chloro-3-(3-iso-propylphenyl)-1-propene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-Chloro-3-(3-iso-propylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The propene moiety can undergo metabolic transformations, resulting in the formation of reactive intermediates that may interact with cellular components.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(3-methylphenyl)-1-propene
- 2-Chloro-3-(3-ethylphenyl)-1-propene
- 2-Chloro-3-(3-tert-butylphenyl)-1-propene
Uniqueness
2-Chloro-3-(3-iso-propylphenyl)-1-propene is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCZUYGPFYLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol](/img/structure/B8003102.png)
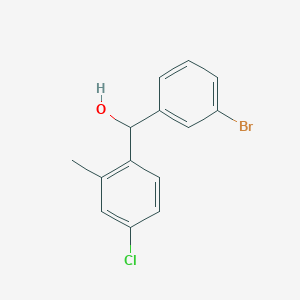
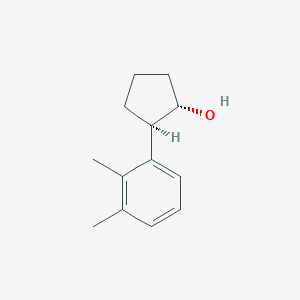
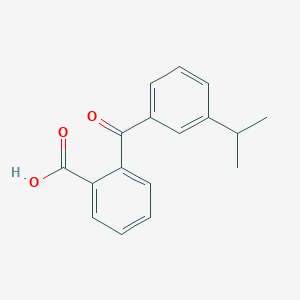
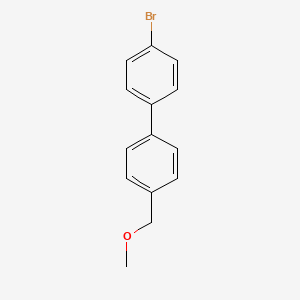
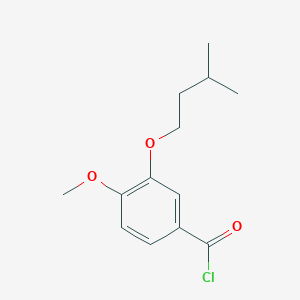
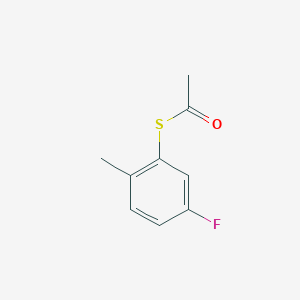
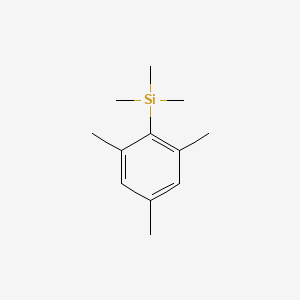
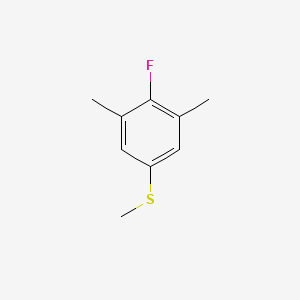
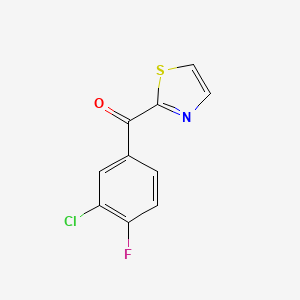


![3-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B8003195.png)
